molecular formula C7H15ClN2O2 B2570180 2-[(Oxan-4-yl)amino]acetamide hydrochloride CAS No. 2089277-78-9

2-[(Oxan-4-yl)amino]acetamide hydrochloride

Cat. No.: B2570180
CAS No.: 2089277-78-9
M. Wt: 194.66
InChI Key: LZZFKLVUJSZYPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]acetamide hydrochloride typically involves the reaction of oxan-4-amine with acetamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-4-yl)amino]acetamide
  • 2-[(Oxan-4-yl)amino]ethanol
  • 2-[(Oxan-4-yl)amino]propanoic acid

Uniqueness

2-[(Oxan-4-yl)amino]acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Biological Activity

2-[(Oxan-4-yl)amino]acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound (CAS No. 2089277-78-9) features an oxan ring and an acetamide functional group. The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes.

Synthetic Routes

Common synthetic methods include:

  • Oxidation : Converting the oxan group to oxides.
  • Reduction : Producing amines from the acetamide group.
  • Substitution : Allowing for nucleophilic substitutions that modify the oxan moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It has been investigated for its effectiveness against a range of bacterial strains, with varying degrees of success noted in different studies.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to downstream effects that contribute to its antimicrobial and anticancer properties .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity : In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer15
Similar Compound AStructureAntimicrobial20
Similar Compound BStructureAnticancer25

Properties

IUPAC Name

2-(oxan-4-ylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(10)5-9-6-1-3-11-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZFKLVUJSZYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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